molecular formula C7H10ClFN2 B2930145 (3-Fluorobenzyl)hydrazine hydrochloride CAS No. 1000805-94-6; 1351590-73-2

(3-Fluorobenzyl)hydrazine hydrochloride

Cat. No.: B2930145
CAS No.: 1000805-94-6; 1351590-73-2
M. Wt: 176.62
InChI Key: KBBOILOLFWOADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorobenzyl)hydrazine hydrochloride is a fluorinated hydrazine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its use as a precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The presence of both the hydrazine and the 3-fluorobenzyl group makes it a valuable reagent for constructing molecular frameworks with specific shape and electronic properties. Hydrazine derivatives are historically significant in drug development; for instance, the antihypertensive drug hydralazine is a hydrazine-based pharmaceutical that acts as a direct-acting vasodilator, though its precise mechanism may differ . Researchers utilize this compound to develop new compounds for potential application in various research fields, including the investigation of enzyme inhibition and the discovery of new bioactive molecules. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(3-fluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBOILOLFWOADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3-Fluorobenzyl)hydrazine hydrochloride with structurally analogous hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications
(3-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ 176.62 3-Fluorobenzyl Enhanced metabolic stability; drug synthesis
Propylhydrazine HCl (PHC) C₃H₉ClN₂ 108.57 Propyl Used in perovskite solar cells (22.6% efficiency)
(2-Thienylmethyl)hydrazine HCl (THC) C₅H₇ClN₂S 162.64 2-Thienylmethyl Higher solar cell efficiency (23.0%)
3-(Trifluoromethyl)phenylhydrazine HCl C₇H₈ClF₃N₂ 212.60 3-Trifluoromethylphenyl Strong electron-withdrawing effect; higher molecular weight
(3-Chlorophenyl)hydrazine HCl C₆H₇Cl₂N₂ 193.04 3-Chlorophenyl Increased steric hindrance due to Cl
Phenylhydrazine HCl C₆H₈ClN₂ 142.59 Phenyl Common in condensation reactions

Reactivity and Functional Differences

Electronic Effects :

  • The 3-fluorobenzyl group in (3-Fluorobenzyl)hydrazine HCl exerts a moderate electron-withdrawing effect due to fluorine’s electronegativity. This contrasts with 3-(trifluoromethyl)phenylhydrazine HCl , where the trifluoromethyl group is significantly more electron-withdrawing, reducing nucleophilicity .
  • THC (2-thienylmethyl) benefits from the electron-rich thiophene ring, enhancing its reducing power in perovskite solar cell applications .

Steric Effects :

  • The 3-chlorophenyl group in (3-Chlorophenyl)hydrazine HCl introduces greater steric hindrance compared to fluorine due to chlorine’s larger atomic radius . This may slow reaction kinetics in condensation or cyclization reactions.

Applications: PHC and THC are effective in restoring aged perovskite precursor solutions, with THC outperforming PHC due to thiophene’s electronic contributions . Phenylhydrazine HCl is widely used in forming hydrazones and pyrazoles, but its non-fluorinated structure lacks the metabolic stability seen in fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluorobenzyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3-fluorobenzyl chloride with hydrazine under acidic conditions. Alternatively, hydrazine hydrochloride derivatives can react with carbonyl-containing precursors (e.g., benzylideneacetone) in ethanol under reflux (6–8 hours) to form hydrazone intermediates, which are subsequently reduced or acidified . Optimization involves adjusting molar ratios (e.g., 1:1 hydrazine-to-carbonyl), solvent polarity (ethanol or methanol), and temperature (reflux vs. room temperature). Yield improvements (e.g., >80%) are achieved by controlled addition of HCl to precipitate the hydrochloride salt .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a phosphomolybdic acid (PMA) reagent in 0.1 M HCl mobile phase detects hydrazine derivatives at µg/mL sensitivity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Characteristic signals include δ ~7.3–7.5 ppm (aromatic protons), δ ~4.2 ppm (CH₂NH), and δ ~10.5 ppm (NH₂·HCl) in DMSO-d₆ .
  • IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C-F), and ~1500 cm⁻¹ (aromatic C-C) confirm functional groups .
  • Elemental Analysis : Verify C, H, N, Cl, and F percentages against theoretical values (e.g., C₇H₁₀ClFN₂: C 47.61%, H 5.71%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential release of toxic vapors (e.g., HCl).
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture .
  • Spill Management : Neutralize with calcium hypochlorite solution (1:10 dilution) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of bioactive heterocycles (e.g., pyrazolines, indoles)?

  • Methodological Answer :

  • Pyrazoline Synthesis : React with α,β-unsaturated ketones (e.g., chalcones) in ethanol under reflux (6–8 hours) to form 1,3,5-trisubstituted pyrazolines. Monitor cyclization via TLC (ethyl acetate/hexane, 1:3) .
  • Fischer Indole Synthesis : Condense with ketones (e.g., cyclohexanone) in acidic conditions (HCl/EtOH) at 80°C for 12 hours. Purify indole derivatives via column chromatography (silica gel, gradient elution) .
  • Mechanistic Insight : Kinetic studies (e.g., varying pH or substituents) reveal that electron-withdrawing groups (e.g., -F) accelerate cyclization by stabilizing transition states .

Q. What strategies resolve contradictions in spectral data or reactivity observed with this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference NMR/IR with computational models (e.g., DFT simulations) to assign ambiguous peaks .
  • Reactivity Conflicts : For unexpected byproducts (e.g., dimerization), conduct LC-MS to identify intermediates and optimize reaction stoichiometry .
  • Case Study : Discrepancies in CAS numbers (e.g., 1351590-73-2 vs. 51421-16-0) may arise from salt vs. freebase forms; verify via X-ray crystallography .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer :

  • Electronic Effects : The -F group increases electrophilicity of the benzyl carbon, enhancing nucleophilic substitution rates (e.g., with amines). Compare kinetics with non-fluorinated analogs (e.g., benzylhydrazine) via UV-Vis monitoring .
  • Catalytic Applications : In Pd-catalyzed cross-couplings, fluorine stabilizes transition metals via weak coordination, improving yields in Suzuki-Miyaura reactions (e.g., aryl boronic acid coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.